5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound (CAS: 936077-59-7) is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative with a molecular formula of C₁₆H₁₆ClN₃O₃ and a molecular weight of 333.78 . Its structure features:
- A chloromethyl group at position 3.
- A methoxymethyl group at position 2.
- A 4-methoxyphenyl substituent at position 3.
Pyrazolo[1,5-a]pyrimidinones are pharmacologically significant scaffolds known for their versatility in drug design, particularly in modulating ion channels, enzyme inhibition, and antimicrobial activity .
Properties
IUPAC Name |
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-9-13-15(10-3-5-12(23-2)6-4-10)16-18-11(8-17)7-14(21)20(16)19-13/h3-7,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFOCEYZTLJJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=NC(=CC(=O)N2N1)CCl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound with significant biological activity, particularly in the context of cancer treatment and cellular signaling pathways. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Chemical Formula: C₁₆H₁₆ClN₃O₃
- CAS Number: 936077-59-7
- Molecular Weight: 345.77 g/mol
- Structure: The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to selectively inhibit the ERK (extracellular signal-regulated kinase) pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
Research Findings:
- In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.
- The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves:
- ERK Pathway Inhibition: By blocking the ERK signaling cascade, it disrupts the downstream effects that promote cell survival and proliferation.
- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
- Anti-inflammatory Effects: Preliminary studies suggest that it may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases alongside cancer .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, indicating potent activity against these cells.
Case Study 2: Colon Cancer Models
In colon cancer models, the compound was administered both in vitro and in vivo. Results showed a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within treated tumors, supporting its role as an effective anticancer agent .
Data Table: Biological Activity Summary
| Activity | Effect | IC50 Value | Cell Line |
|---|---|---|---|
| Inhibition of Proliferation | Significant decrease | 15 µM | MCF-7 (Breast) |
| Induction of Apoptosis | Increased caspase activation | Not specified | HCT116 (Colon) |
| ERK Pathway Inhibition | Disruption of signaling | Not specified | Various Cancer Lines |
Scientific Research Applications
5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic pyrazolo[1,5-a]pyrimidine compound with a molecular weight of approximately 333.77 g/mol. It contains chloromethyl, methoxymethyl, and 4-methoxyphenyl functional groups, which contribute to its chemical properties.
Potential Applications
This compound is primarily used in medicinal chemistry and pharmaceutical development, and its applications include:
- Scaffold for Drug Discovery The core structure of this compound can be modified to create new drug candidates.
- Building Block in Organic Synthesis It can be used as an intermediate in the synthesis of more complex molecules.
- Ligand Design The compound can be employed in the design of ligands for various biological targets.
Interaction Studies
Interaction studies are performed to understand how this compound interacts with biological targets. These studies include:
- Binding Assays: Used to measure the affinity of the compound for its target.
- Enzyme Inhibition Studies: Determines the compound's ability to inhibit specific enzymes.
- Cell-Based Assays: Examines the compound's effects on cells.
These studies provide insight into the therapeutic potential and safety profile of the compound.
Structural Relationship
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Methyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-one | Similar core structure | Anti-inflammatory |
| 3-Amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-one | Contains amino group | Anticancer |
| 6-Chloro-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-3-one | Chlorinated variant | Antimicrobial |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution (SN2) reactions, enabling derivatization for medicinal chemistry applications. Key observations include:
-
Amine Alkylation : Reaction with primary/secondary amines (e.g., pyridin-2-ylmethanamine) in polar aprotic solvents (DMF, THF) at 60–80°C yields 7-aminomethyl derivatives .
-
Thiol Substitution : Thiol-containing nucleophiles (e.g., 3-fluorobenzyl mercaptan) displace chloride in the presence of bases like K₂CO₃, forming thioether linkages .
-
Hydrolysis : Under basic aqueous conditions (NaOH/H₂O), the chloromethyl group converts to a hydroxymethyl (-CH₂OH) group.
Example Reaction Pathway :
Starting Material → 7-Chloride Intermediate → Nucleophilic Substitution
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., 9a–9k ) are first converted to 7-chlorides (10a–10k ) using POCl₃ and tetramethylammonium chloride . Subsequent reaction with amines (e.g., 2-pyridinemethanamine) produces target derivatives (e.g., 11–21 ) .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated derivatives (e.g., brominated at C-5) under Pd(PPh₃)₄ catalysis, forming biaryl structures.
-
Chan-Lam Coupling : Copper-mediated coupling with aryl boronic acids introduces aryl/heteroaryl groups at reactive positions (e.g., C-3) .
Conditions :
| Reaction Type | Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O | 80°C | 60–85% |
| Chan-Lam | Cu(OAc)₂, NEt₃ | DCM | RT | 45–70% |
Cyclization and Ring Functionalization
The pyrimidinone moiety undergoes cyclization to form fused heterocycles:
-
Intramolecular Cyclization : Heating in acidic conditions (HCl/EtOH) induces ring closure, forming tricyclic structures .
-
Electrophilic Aromatic Substitution : Nitration or sulfonation at electron-rich positions (e.g., C-6) occurs under mild conditions (HNO₃/AcOH).
Comparative Reactivity of Substituents
Functional group reactivity trends are summarized below:
Catalytic Hydrogenation
The pyrazolo[1,5-a]pyrimidine ring undergoes partial hydrogenation:
-
Reduction of Pyrimidinone : H₂/Pd-C in ethanol reduces the pyrimidinone to a dihydropyrimidine, altering electronic properties .
Stability Under Synthetic Conditions
Key stability considerations:
-
Thermal Stability : Decomposes above 250°C, releasing HCl gas .
-
pH Sensitivity : Stable in neutral/weakly acidic conditions but hydrolyzes rapidly in strong bases (pH > 12) .
This compound’s versatility in nucleophilic substitution and cross-coupling reactions makes it a valuable intermediate for developing kinase inhibitors, antimicrobial agents, and other bioactive molecules . Further studies should explore its electrochemical behavior and photostability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties can be contextualized by comparing it to structurally related pyrazolo- and triazolopyrimidinones:
*Calculated from molecular formulas where explicit data was unavailable.
Key Observations :
Chloromethyl Group : Present in both the target compound and S1-TP, this group enhances reactivity for further functionalization (e.g., nucleophilic substitution) .
Aromatic Substitutents : The 4-methoxyphenyl group in the target compound contrasts with S1-TP’s 4-methoxyphenyl at position 2 and 9j’s phenyl group. Methoxy groups generally improve solubility and modulate electronic effects .
Heterocyclic Core : Triazolo derivatives (e.g., S1-TP) exhibit distinct electrochemical behavior compared to pyrazolo analogues due to differences in electron distribution .
Electrochemical Behavior
- S1-TP and related triazolopyrimidinones were studied using cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
- Pyrazolo derivatives like QO-40 exhibit redox properties critical for ion channel modulation, highlighting the scaffold’s versatility in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., α,β-unsaturated ketones with aminopyrazoles) under reflux in polar aprotic solvents like pyridine or ethanol. For example, describes refluxing 5a with 2 in pyridine for 5 hours to achieve a 70% yield. Reaction time, solvent choice, and temperature critically affect yield: extended reflux (6 hours in ) may improve cyclization but risk side reactions. Purification via recrystallization (e.g., from dioxane or ethanol) enhances purity .
Q. Which spectroscopic methods are most effective for confirming structural integrity?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying substituent positions and aromaticity. IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction (as in and ) resolves ambiguities in regiochemistry. Cross-referencing data with literature (e.g., melting points and spectral libraries) ensures accuracy .
Q. How do substituents like chloromethyl and methoxymethyl influence the compound’s physical properties?
- Methodological Answer : Electron-withdrawing groups (e.g., -CH₂Cl) increase polarity and solubility in polar solvents, while methoxymethyl (-CH₂OCH₃) enhances lipophilicity. shows that arylazo substituents (e.g., -N=N-Ar) redshift UV-Vis absorption, useful for photophysical studies. Thermogravimetric analysis (TGA) can assess thermal stability impacted by these groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or crystal packing effects. Use deuterated solvents with varying pH to stabilize specific tautomers (e.g., DMSO-d₆ vs. CDCl₃). For crystallographic conflicts (e.g., bond length variations in vs. 6), refine data using high-resolution X-ray diffraction and validate via density functional theory (DFT) calculations .
Q. What strategies optimize regioselectivity during substitutions to enhance biological activity?
- Methodological Answer : Directing groups (e.g., -OCH₃ at the 4-phenyl position in ) can steer electrophilic substitution to specific sites. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive hotspots. highlights that trifluoromethyl groups improve bioactivity by modulating electron density; similar strategies apply to chloromethyl/methoxymethyl derivatives .
Q. How should stability studies be designed to predict environmental fate and degradation pathways?
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC.
- Photolysis : Expose to UV/visible light (e.g., 254 nm) and quantify byproducts with LC-MS.
- Biotic Degradation : Use soil/water microcosms to assess microbial metabolism.
Q. What crystallization techniques maximize purity for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from ethanol () or diffusion methods (e.g., layering hexane over DCM) yield high-quality crystals. For polymorph control, vary solvent polarity (e.g., acetone vs. methanol). achieved a 0.054 R-factor via slow cooling, emphasizing the need for precise temperature gradients .
Q. How can synthetic yields be improved through comparative analysis of existing protocols?
- Methodological Answer : Tabulate reaction parameters from literature (e.g., vs. 10):
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5a + 2 | Pyridine | 110 | 5 | 70 |
| 5b + 3 | Ethanol | 80 | 6 | 67 |
- Optimize via design of experiments (DoE), focusing on solvent boiling points and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
